3-Bromo-5-{[methyl(pentyl)amino]methyl}aniline

Catalog No.
S8221571
CAS No.
M.F
C13H21BrN2
M. Wt
285.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-{[methyl(pentyl)amino]methyl}aniline

Product Name

3-Bromo-5-{[methyl(pentyl)amino]methyl}aniline

IUPAC Name

3-bromo-5-[[methyl(pentyl)amino]methyl]aniline

Molecular Formula

C13H21BrN2

Molecular Weight

285.22 g/mol

InChI

InChI=1S/C13H21BrN2/c1-3-4-5-6-16(2)10-11-7-12(14)9-13(15)8-11/h7-9H,3-6,10,15H2,1-2H3

InChI Key

IZDSTHYUASZZMI-UHFFFAOYSA-N

SMILES

CCCCCN(C)CC1=CC(=CC(=C1)Br)N

Canonical SMILES

CCCCCN(C)CC1=CC(=CC(=C1)Br)N

3-Bromo-5-{[methyl(pentyl)amino]methyl}aniline is a chemical compound characterized by its structural features, including a bromine atom at the third position and a methyl(pentyl)amino group at the fifth position of an aniline derivative. This compound belongs to a class of substituted anilines, which are known for their diverse biological and chemical properties. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
  • Reduction: Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride, yielding reduced amine derivatives.
  • Substitution: The bromine atom can be substituted through nucleophilic substitution reactions, often utilizing reagents such as sodium methoxide or potassium tert-butoxide to introduce other functional groups.

The biological activity of 3-Bromo-5-{[methyl(pentyl)amino]methyl}aniline is an area of active research. It has been investigated for its potential interactions with various biological targets, including enzymes and receptors. The compound's mechanism of action typically involves binding to these targets, which can modulate biological pathways relevant to therapeutic applications. Preliminary studies suggest potential antimicrobial and anticancer activities, although further research is required to fully elucidate its pharmacological profile.

Several methods exist for synthesizing 3-Bromo-5-{[methyl(pentyl)amino]methyl}aniline:

  • Bromination of Aniline Derivatives: This involves treating an aniline derivative with brominating agents such as N-bromosuccinimide in solvents like dichloromethane.
  • Nucleophilic Substitution: Following bromination, the introduction of the methyl(pentyl)amino group can be achieved through nucleophilic substitution reactions with appropriate alkyl amines.
  • Industrial Production: In an industrial context, continuous flow reactors may be employed to optimize yield and purity while maintaining consistent reaction conditions.

3-Bromo-5-{[methyl(pentyl)amino]methyl}aniline has various applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules and materials.
  • Biology: The compound is utilized in studies investigating enzyme interactions and receptor binding.
  • Industry: It finds use in producing specialty chemicals and materials with tailored properties, particularly in pharmaceuticals and agrochemicals.

Interaction studies focus on how 3-Bromo-5-{[methyl(pentyl)amino]methyl}aniline interacts with biological molecules. These studies often employ techniques such as:

  • Molecular Docking: To predict binding affinities and interactions with target proteins.
  • In vitro Assays: To evaluate the compound's effects on cell lines or microbial strains.
  • Structure-Activity Relationship Studies: To identify the influence of structural modifications on biological activity .

Several compounds share structural similarities with 3-Bromo-5-{[methyl(pentyl)amino]methyl}aniline. Here are a few notable examples:

Compound NameStructural FeaturesUnique Characteristics
3-Bromo-5-{[(cyclopentyl)methyl]amino}anilineBromine at position 3Incorporates cyclopentyl group enhancing steric effects
3-Bromo-5-{[(butyl)(cyclopropyl)amino]methyl}anilineBromine at position 3Cyclopropyl group may influence reactivity differently
3-Bromo-5-{[(ethyl)(thiophen-2-yl)methyl]amino}anilineBromine at position 3Contains thiophene ring affecting electronic properties
3-Bromo-5-trifluoromethylanilineBromine at position 3Trifluoromethyl group enhances lipophilicity and bioactivity

The uniqueness of 3-Bromo-5-{[methyl(pentyl)amino]methyl}aniline lies in its specific combination of functional groups, which may confer distinct reactivity patterns and biological interactions compared to these similar compounds. Each derivative's biological activity can vary significantly based on the substituents attached to the aniline core, emphasizing the importance of structure in determining function .

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

284.08881 g/mol

Monoisotopic Mass

284.08881 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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